molecular formula C10H10N2O B13678960 4-methyl-1H-indole-2-carboxamide

4-methyl-1H-indole-2-carboxamide

Cat. No.: B13678960
M. Wt: 174.20 g/mol
InChI Key: UZWMWXKTBKKGIN-UHFFFAOYSA-N
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Description

4-methyl-1H-indole-2-carboxamide is a derivative of indole, a heterocyclic compound that is widely studied for its diverse biological activities. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-indole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for indole derivatives often involve catalytic processes and optimized reaction conditions to ensure high yield and purity. These methods may include:

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-1H-indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide moiety allows the compound to form hydrogen bonds with these targets, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 4-position and the carboxamide group at the 2-position provides distinct properties compared to other indole derivatives .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C10H10N2O/c1-6-3-2-4-8-7(6)5-9(12-8)10(11)13/h2-5,12H,1H3,(H2,11,13)

InChI Key

UZWMWXKTBKKGIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)C(=O)N

Origin of Product

United States

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